molecular formula C21H16N2O3S B2435477 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 349440-72-8

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2435477
CAS RN: 349440-72-8
M. Wt: 376.43
InChI Key: MCBCKMJYRJOSAR-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds with a wide range of biological activities . The 6-methoxy-1,3-benzothiazol-2-yl group is a derivative of benzothiazole, where a methoxy group is attached at the 6th position . Phenoxybenzamide is a type of benzamide in which the amide nitrogen is attached to a phenyl ring via an oxygen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the InChI code provided in the search results can be used to generate a 3D structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the benzothiazole ring and the phenoxybenzamide group may influence the compound’s solubility, melting point, and other properties .

Scientific Research Applications

Pharmacological Applications

A series of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide analogues, were synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds showed considerable anticonvulsant activity in tests, and some even demonstrated neuroprotective effects by lowering levels of certain biomarkers, suggesting their potential as anticonvulsants with neuroprotective properties (Hassan, Khan, & Amir, 2012).

Optical and Thermal Properties

Research on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (a close analogue) highlighted its potential in optics and thermal applications. Studies revealed its crystal growth, structure, and optical band gap, indicating applications in material science. The compound also demonstrated stability up to 160°C, and its antibacterial and antifungal activities were noted (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Antimicrobial and Anticancer Properties

Several studies have investigated the antimicrobial and anticancer activities of benzothiazole derivatives. These compounds have been evaluated against various bacteria and fungi, demonstrating significant inhibitory activities. Their potential in treating specific cancer cell lines, including lung and breast cancer, has also been explored, showing promising results (Kaya et al., 2017).

Photodynamic Therapy Applications

Benzothiazole derivatives, including those related to this compound, have been studied for their potential in photodynamic therapy (PDT). These compounds exhibit properties such as high singlet oxygen quantum yield, making them suitable candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystal Research

The development of liquid crystals based on benzothiazole derivatives, including methoxy-substituted analogues, has been a topic of interest. These compounds have shown enantiotropic nematic phase behavior and potential for applications in display technologies and other areas where liquid crystals are utilized (Ha et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. While the specific mechanism of action for “N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not known, benzothiazoles have been reported to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. While specific safety data for “N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not available, handling guidelines for similar compounds can be found in their respective Material Safety Data Sheets (MSDS) .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-25-15-11-12-17-19(13-15)27-21(22-17)23-20(24)16-9-5-6-10-18(16)26-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBCKMJYRJOSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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